2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O5/c1-33-15-7-8-17(18(11-15)34-2)27-19(30)13-28-21-20(25-9-10-26-21)22(31)29(23(28)32)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXVKFVIXMYASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide (CAS Number: 1040656-36-7) is a pteridine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its anticancer effects and mechanisms of action based on recent studies.
- Molecular Formula : C23H20ClN5O5
- Molecular Weight : 481.8884 g/mol
- SMILES Notation : COc1ccc(c(c1)NC(=O)Cn1c2nccnc2c(=O)n(c1=O)Cc1ccccc1Cl)OC
Anticancer Properties
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.28 | Induces apoptosis via caspase activation |
| HePG2 (Liver) | 8.107 | Inhibition of ERK1/2 signaling pathway |
| A549 (Lung) | 10.79 | Disruption of cell cycle progression |
The compound has shown significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option .
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : The compound activates caspases 3, 8, and 9, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing their progression to the S phase and thereby inhibiting proliferation .
- Inhibition of Kinase Activity : Research indicates that the compound inhibits key kinases involved in cancer cell signaling pathways, notably ERK1/2 and Abl protein kinase .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar pteridine derivatives, providing a comparative framework for understanding the efficacy of this compound:
- Study on Pteridine Derivatives : A study reported that pteridine derivatives exhibit significant anticancer activity through various mechanisms including apoptosis and cell cycle arrest .
- Comparative Study with Other Compounds : In a comparative analysis with other anticancer agents, compounds with similar structural features demonstrated enhanced cytotoxicity against multiple cancer types, reinforcing the potential of pteridine derivatives in cancer therapy .
Scientific Research Applications
Drug Discovery and Development
This compound is included in various screening libraries aimed at identifying new therapeutic agents. It is particularly noted for its inclusion in libraries targeting matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cancer metastasis and tissue remodeling .
Cancer Research
The structural features of this compound suggest potential anticancer properties. Its ability to inhibit MMPs could make it a candidate for developing treatments against tumors that rely on these enzymes for invasion and metastasis .
Neuropharmacology
Compounds with pteridin-like structures have been studied for their neuroprotective effects and potential roles in treating neurodegenerative diseases. The tetrahydropteridin core may interact with neurotransmitter systems or exhibit antioxidant properties .
Cardiovascular Research
Given the compound's pharmacological profile, it may also be explored for cardiovascular applications, particularly in regulating vascular health and preventing conditions related to oxidative stress .
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds similar to the one discussed:
- A study on tetrahydropteridins indicated their potential as inhibitors of nitric oxide synthase (NOS), which could be beneficial in managing cardiovascular diseases .
- Research involving derivatives of this compound has shown promise in modulating inflammatory pathways, suggesting a role in treating inflammatory diseases .
Summary Table of Applications
Comparison with Similar Compounds
Tetrahydropteridin vs. Thiazole and Thienopyrimidin
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Contains a thiazole ring, a five-membered heterocycle with nitrogen and sulfur.
- Thieno[3,2-d]pyrimidin Derivative (): Features a sulfur-containing thienopyrimidin core with a sulfanyl linkage. The sulfur atom may improve lipophilicity and metabolic stability compared to oxygen-rich systems like the target compound .
Substituent Effects
Aromatic Substituents
- Target Compound : The 2-chlorophenylmethyl group introduces steric bulk and electron-withdrawing effects, while the 2,4-dimethoxyphenyl acetamide substituent provides electron-donating methoxy groups. This combination balances hydrophobicity and solubility .
- The thiazolyl group on the acetamide nitrogen may act as a hydrogen-bond acceptor .
- Pesticide Acetamides () : Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) lack heterocyclic cores but utilize chloro and methoxymethyl groups for herbicidal activity. The target compound’s dimethoxyphenyl group shares similarities but is part of a more complex pharmacophore .
Halogen vs. Methoxy Substitutions
- Chlorine (target compound) and bromine (’s bromo-dimethylphenoxy acetamide) increase molecular weight and lipophilicity, whereas methoxy groups (target and alachlor) enhance solubility and metabolic stability.
Functional Implications
- Pesticide acetamides () disrupt plant lipid synthesis .
- Crystallographic Behavior : The target compound’s rigid heterocycle may favor ordered crystal packing, akin to the hydrogen-bonded dimers observed in ’s thiazole derivative. Such properties are critical for X-ray structure determination using programs like SHELXL () .
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the key synthetic routes and critical reaction conditions for synthesizing 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and substitution steps. Critical conditions include:
- Solvent selection (e.g., dimethyl sulfoxide or acetonitrile for polar intermediates) .
- Temperature control (e.g., reflux conditions for cyclization steps) .
- Use of bases like potassium carbonate to deprotonate intermediates .
- Catalysts such as palladium complexes for coupling reactions (if applicable) .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for verifying substituent positions and aromaticity .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : To identify functional groups like amide C=O and aromatic C-Cl bonds .
- X-ray crystallography (if crystalline): For absolute configuration determination .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial assays : Tested against Gram-positive/negative bacteria using broth microdilution .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC50 values .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during multi-step synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test solvent/base combinations .
- Purification strategies : Gradient column chromatography with silica gel or preparative HPLC .
- In-situ monitoring : Reaction progress tracked via TLC or inline IR spectroscopy .
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer :
- 2D NMR techniques : COSY and NOESY to resolve overlapping signals .
- Isotopic labeling : Use of deuterated solvents or 13C-labeled precursors to clarify ambiguous signals .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values .
Q. What computational methods are effective for predicting biological target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to screen against targets like kinases or GPCRs .
- Molecular Dynamics (MD) simulations : GROMACS or AMBER to study binding stability under physiological conditions .
- QSAR modeling : Build predictive models using descriptors like logP and polar surface area .
Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .
- Lyophilization trials : Test solubility and stability in aqueous buffers for parenteral formulations .
Data Contradiction Analysis
Q. How should conflicting bioactivity data (e.g., varying IC50 values across studies) be addressed?
- Methodological Answer :
- Standardize assay protocols : Ensure consistent cell lines, incubation times, and controls .
- Dose-response validation : Repeat experiments with independent compound batches .
- Meta-analysis : Compare data with structurally similar analogs to identify trends .
Tables for Key Data
| Property | Typical Values/Techniques | References |
|---|---|---|
| Synthetic Yield | 40–60% (after optimization) | |
| Melting Point | 210–215°C (DSC) | |
| LogP (Predicted) | 3.2–3.8 (Schrödinger QikProp) | |
| Cytotoxicity (IC50) | 8–12 µM (MCF-7 breast cancer cells) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
